![molecular formula C10H12N2O2 B2887175 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1175976-88-1](/img/structure/B2887175.png)

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazinones are a type of chemical compound that are part of a larger class known as heterocycles . They have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .

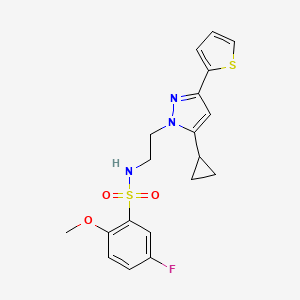

Molecular Structure Analysis

The molecular structure of benzoxazinones consists of a benzene ring fused to an oxazine ring . The exact structure of “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” would include additional functional groups as indicated by its name.Chemical Reactions Analysis

Benzoxazinones can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinones can vary depending on their specific structure . These properties can include melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of benzoxazine derivatives, which share structural similarities with 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is in the field of corrosion inhibition. Kadhim et al. (2017) demonstrated that compounds like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one show promising properties as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the presence of nitrogen in the inhibitor molecule, which enhances the compound's ability to adsorb onto metal surfaces and protect them from corrosive processes (Kadhim et al., 2017).

Antimicrobial Activities

In the realm of pharmacology, benzoxazinone derivatives have been synthesized and tested for their antimicrobial properties. Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds structurally related to this compound, which exhibited good to moderate antimicrobial activities against various microorganisms. This research underscores the potential of benzoxazinone derivatives as scaffolds for developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Molecular Design

The versatility of this compound derivatives extends into synthetic chemistry, where they are utilized as intermediates in the synthesis of complex organic molecules. Cantillo et al. (2017) developed a continuous flow synthesis method for a functionalized 4H-benzo-[1,4]-oxazin-3-one derivative. This innovative approach addresses the challenges associated with the unstable intermediates and hazardous conditions typically encountered in traditional synthesis routes, offering a safer and more efficient alternative for producing these compounds (Cantillo et al., 2017).

Supramolecular Chemistry

Benzoxazinone derivatives are also explored in the context of supramolecular chemistry for their ability to form unique structural motifs. Wang and Yang (2004) described the synthesis of aza- and/or oxo-bridged calixarenes based on benzoxazinone units. These novel macrocycles exhibit unique cavity sizes and shapes, influenced by the nature of the bridging heteroatoms, which could be exploited for specific applications in molecular recognition, catalysis, or as components of functional materials (Wang & Yang, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-8-6(11)4-3-5-7(8)14-10/h3-5H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTHJUHTBUBTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(C=CC=C2O1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)

![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)